3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide
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Overview
Description
Mechanism of Action
Target of Action
It is known to be used as a herbicide safener, which suggests that it may interact with enzymes involved in the detoxification of certain herbicides .
Mode of Action
As a herbicide safener, it is likely to enhance the detoxification of certain herbicides, thereby protecting crops from damage .
Result of Action
As a herbicide safener, its primary effect would be to protect crops from the damaging effects of certain herbicides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide involves several steps. The starting materials typically include 3-methoxybenzoic acid and 4-aminobenzamide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed as a herbicide safener to protect crops from herbicide damage
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide
- 4-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide
- 3-methoxy-N-[3-(methylcarbamoyl)phenyl]benzamide
Uniqueness
3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position and the methylcarbamoyl group at the 4-position of the phenyl ring contribute to its effectiveness as a herbicide safener .
Properties
IUPAC Name |
3-methoxy-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-15(19)11-6-8-13(9-7-11)18-16(20)12-4-3-5-14(10-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFGJKPYHQITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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